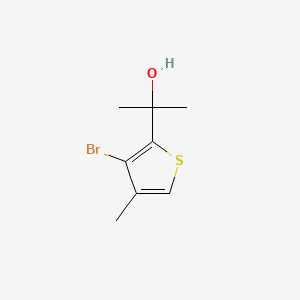
3-Bromo-alpha,alpha,4-trimethyl-2-thiophenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 4-methylthiophene followed by the addition of a propan-2-ol group. One common method involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of 2-(3-substituted-4-methylthiophen-2-yl)propan-2-ol derivatives.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylthiophen-2-yl)propan-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-chloro-4-methylthiophen-2-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-(3-bromo-4-ethylthiophen-2-yl)propan-2-ol: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical characteristics.
Uniqueness
The presence of both a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol unique
Propiedades
Fórmula molecular |
C8H11BrOS |
|---|---|
Peso molecular |
235.14 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-4-11-7(6(5)9)8(2,3)10/h4,10H,1-3H3 |
Clave InChI |
SOAJEGKQDMCJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1Br)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



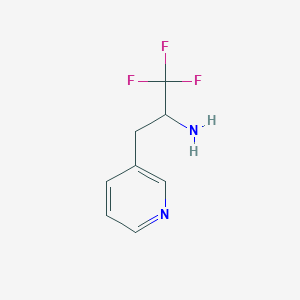
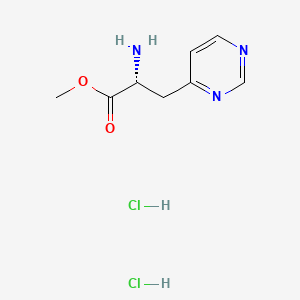
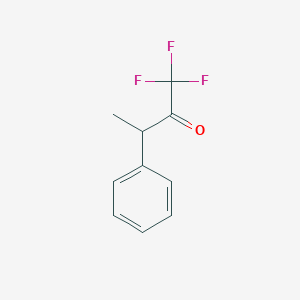


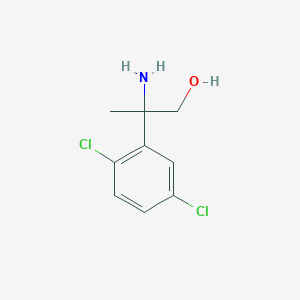
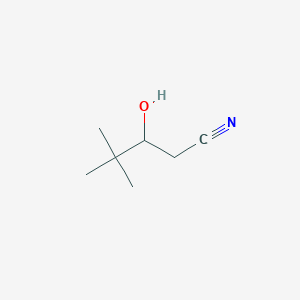
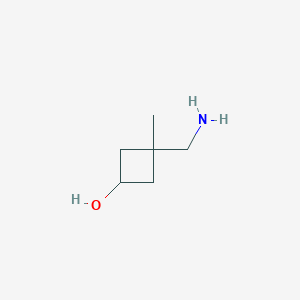

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)

